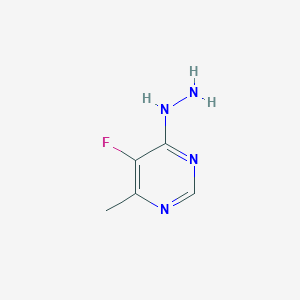

5-Fluoro-4-hydrazinyl-6-methylpyrimidine

Description

Properties

Molecular Formula |

C5H7FN4 |

|---|---|

Molecular Weight |

142.13 g/mol |

IUPAC Name |

(5-fluoro-6-methylpyrimidin-4-yl)hydrazine |

InChI |

InChI=1S/C5H7FN4/c1-3-4(6)5(10-7)9-2-8-3/h2H,7H2,1H3,(H,8,9,10) |

InChI Key |

LNHBEAHDCODLBY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=N1)NN)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-hydrazinyl-6-methylpyrimidine typically involves the hydrazinolysis of thiol derivatives with hydrazine hydrate in ethanol under reflux conditions . This process yields hydrazinyl-pyrimidine derivatives, which can be further modified to produce the desired compound.

Industrial Production Methods

the compound is available for pharmaceutical testing and high-quality reference standards .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-hydrazinyl-6-methylpyrimidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the hydrazinyl group.

Substitution: The fluorine atom and hydrazinyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, oxidizing agents, and reducing agents. Reaction conditions typically involve reflux in ethanol or other solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo-pyrimidine derivatives, while substitution reactions can produce various substituted pyrimidines .

Scientific Research Applications

5-Fluoro-4-hydrazinyl-6-methylpyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-4-hydrazinyl-6-methylpyrimidine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit specific enzymes involved in DNA and RNA synthesis, leading to cytotoxic effects . The fluorine atom enhances its reactivity and selectivity, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their key differences:

Structural and Functional Differences

- Substituent Effects: Halogens: Fluorine (5-F) in the target compound offers stronger electronegativity and smaller atomic radius than bromine (5-Br) or chlorine (6-Cl), affecting electronic distribution and steric interactions . Functional Groups: The hydrazinyl group (-NH-NH₂) in this compound provides greater nucleophilicity compared to ketone (4-O) or amino (2-NH₂) groups in analogs like 2-Amino-6-methylpyrimidin-4(1H)-one .

- Compounds with ketone groups (e.g., 2145-53-1) are less reactive toward electrophiles than hydrazinyl derivatives, limiting their utility in certain synthetic pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Fluoro-4-hydrazinyl-6-methylpyrimidine, and how can reaction yields be improved?

- Methodological Answer : Fluorinated pyrimidines are typically synthesized via nucleophilic substitution or metal-free coupling reactions. For example, 4-fluoro-2-methyl-6-arylpyrimidines can be prepared under mild, metal-free conditions using β-CF₃-aryl ketones as precursors, achieving yields up to 85% by optimizing solvent polarity (e.g., DMF vs. THF) and reaction temperature (60–90°C) . To improve yields for hydrazinyl derivatives, consider stoichiometric control of hydrazine hydrate and stepwise purification via column chromatography.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Identify fluorine-induced deshielding effects (e.g., 4-fluoropyrimidine protons resonate at δ 8.2–8.5 ppm) and hydrazinyl NH₂ signals (δ 4.5–5.0 ppm, broad) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

- FT-IR : Detect N–H stretching (3200–3400 cm⁻¹) and C–F vibrations (1100–1250 cm⁻¹).

Q. How does the hydrazinyl group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The hydrazinyl group acts as a strong nucleophile, enabling reactions with carbonyl compounds (e.g., aldehydes/ketones to form hydrazones) or participation in cyclocondensation to generate triazole or tetrazole derivatives. For instance, hydrazinylpyrimidines react with β-ketoesters to yield fused heterocycles, monitored via TLC and isolated via recrystallization .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled). Use PPE (gloves, goggles, fume hood), and store waste separately in labeled containers for professional disposal to avoid environmental contamination .

Advanced Research Questions

Q. How can mechanistic studies elucidate the fluorination step in synthesizing this compound?

- Methodological Answer : Use isotopic labeling (¹⁸F or ¹⁹F NMR) to track fluorine incorporation. Computational DFT studies can model transition states, while kinetic profiling (e.g., varying reaction time/temperature) identifies rate-determining steps. Evidence from analogous 4-fluoropyrimidines suggests SNAr mechanisms dominate under mild conditions .

Q. What computational approaches predict regioselectivity in hydrazine attack on fluorinated pyrimidines?

- Methodological Answer : Molecular docking or DFT calculations (e.g., Gaussian09) can simulate hydrazine’s preferential attack at the 4-position versus the 2-position. Compare Fukui indices for electrophilicity or nucleophilic Parr functions to prioritize reactive sites .

Q. How should contradictions in NMR data for derivatives be resolved?

- Methodological Answer : For ambiguous peaks (e.g., overlapping hydrazinyl and aromatic signals), use 2D NMR (COSY, HSQC) or deuterium exchange (D₂O shake) to differentiate NH₂ groups. Cross-reference with crystallographic data (if available) or analogous compounds (e.g., 5-fluoro-2-methylpyrimidines) .

Q. What biological applications are hypothesized for this compound?

- Methodological Answer : Structural analogs (e.g., fluorobenzamides) show antimicrobial and anticancer activity. Test bioactivity via:

- Enzyme assays : Measure inhibition of pyridoxine dehydrogenase or dihydrofolate reductase .

- Cell viability studies : Use MTT assays on cancer cell lines (e.g., HeLa) .

Q. How can thermodynamic vs. kinetic control optimize synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.